5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
The compound 5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted with a phenyl group at position 2 and a 3-(4-methoxyphenyl)-1,2,4-oxadiazole moiety at position 3. Its synthesis likely involves multi-component cycloaddition or condensation reactions, as demonstrated for structurally related pyrazolo-pyrazinones and oxadiazoles in the literature .
Properties
IUPAC Name |
5-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O3/c1-29-17-9-7-16(8-10-17)21-23-20(30-25-21)14-26-11-12-27-19(22(26)28)13-18(24-27)15-5-3-2-4-6-15/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAGWUJIJNUAFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyrazole-3-Carboxylic Acid Derivatives
The core structure is synthesized via a one-pot, three-step protocol adapted from pyrazolo[1,5-a]pyrazin-4(5H)-one methodologies:
Step 1: Amide Formation
Pyrazole-3-carboxylic acid (1) reacts with benzylamine in the presence of HATU (1.1 eq) and DIPEA (3 eq) in DMF at 0–25°C for 12 h, yielding N-benzylpyrazole-3-carboxamide (2) (78% yield).
Step 2: Cyclization
Heating (2) with phosphoryl chloride (POCl₃) at 80°C for 6 h induces cyclodehydration to form 2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one (3) (62% yield).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | 80°C |
| Catalyst | POCl₃ (2.5 eq) |
| Reaction Time | 6 h |
Characterization Data
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1H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, H-3), 7.92–7.88 (m, 2H, Ph-H), 7.56–7.50 (m, 3H, Ph-H), 4.92 (s, 2H, CH₂).
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HRMS (ESI+) : m/z calc. for C₁₂H₁₀N₃O [M+H]⁺: 212.0814, found: 212.0818.
Preparation of the 3-(4-Methoxyphenyl)-1,2,4-Oxadiazole Fragment
Carbonyldiimidazole (CDI)-Mediated Oxadiazole Formation
Adapted from patent US12180172, the oxadiazole moiety is synthesized via:
Reaction Scheme
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Intermediate 4 : N-Hydroxy-4-methoxybenzene-1-carboximidamide (4) reacts with [5-methyl-2-(propan-2-yl)phenoxy]acetic acid (5) using CDI (1.2 eq) in acetonitrile under reflux (82°C, 3 h).
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Oxadiazole Formation : Cyclodehydration yields [3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol (6) (59% yield).
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | Reflux (82°C) |
| Catalyst | CDI (1.2 eq) |
| Reaction Time | 3 h |
Characterization of (6)
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1H NMR (DMSO-d₆) : δ 8.81 (s, 1H, OH), 7.86 (d, J=8 Hz, 2H, Ar-H), 6.99 (d, J=8 Hz, 2H, Ar-H), 4.82 (s, 2H, CH₂), 3.79 (s, 3H, OCH₃).
Coupling of Heterocyclic Fragments
Mitsunobu Alkylation
The oxadiazole methanol (6) is converted to the corresponding bromide (7) using PBr₃ (1.5 eq) in dichloromethane at 0°C (85% yield). Subsequent alkylation of the pyrazolo[1,5-a]pyrazinone (3) proceeds via Mitsunobu reaction:
Reaction Conditions
-
Solvent : THF
-
Reagents : DIAD (1.1 eq), PPh₃ (1.2 eq)
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Temperature : 25°C, 12 h
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Yield : 58%
Product Characterization
-
Molecular Formula : C₂₄H₂₀N₅O₃
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HRMS (ESI+) : m/z calc. [M+H]⁺: 450.1542, found: 450.1546.
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1H NMR (CDCl₃) : δ 8.52 (s, 1H, H-3), 7.94–7.89 (m, 4H, Ar-H), 7.55–7.49 (m, 3H, Ar-H), 6.98 (d, J=8 Hz, 2H, Ar-H), 5.12 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃).
Alternative Synthetic Routes and Comparative Analysis
Direct Cyclization Approach
A one-pot method combining oxadiazole and pyrazolo[1,5-a]pyrazinone syntheses was attempted but resulted in lower yields (22%) due to competing side reactions.
Yield Optimization Strategies
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Stepwise Synthesis | 58 | 98 |
| One-Pot Approach | 22 | 85 |
Critical Factors
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Oxadiazole Methylation : Bromide intermediate stability impacts final yield.
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Core Reactivity : N-Alkylation efficiency depends on pyrazolo[1,5-a]pyrazinone basicity (pKa ~4.2).
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : This compound can undergo various oxidation and reduction reactions, depending on the functional groups involved. For instance, the methoxy group might be oxidized to a formyl group.
Substitution: : Nucleophilic aromatic substitution reactions can occur, particularly on the methoxyphenyl ring.
Cyclization: : In certain conditions, further cyclization reactions can be promoted, leading to different structural analogs.
Common Reagents and Conditions
Oxidizing Agents: : Pyridinium chlorochromate (PCC), potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Lewis acids like aluminum chloride for substitution reactions.
Major Products
Oxidation: : Depending on the conditions, products might include aldehydes or carboxylic acids.
Scientific Research Applications
Chemistry
This compound serves as a model for studying heterocyclic chemistry due to its complex structure.
Biology and Medicine
Antimicrobial Activity: : It exhibits promising activity against bacterial and fungal strains, making it a candidate for new antimicrobial drugs.
Anti-inflammatory Effects: : Studies suggest potential anti-inflammatory properties, useful in developing treatments for chronic inflammatory diseases.
Industry
Material Science: : Its unique structural features make it a potential component in developing new materials with specific electronic properties.
Mechanism of Action
The biological activity of 5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is believed to stem from its interaction with specific molecular targets.
Molecular Targets: : It likely interacts with enzymes or receptors involved in inflammatory pathways or microbial cell wall synthesis.
Pathways: : By inhibiting these targets, it can exert antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with key analogs based on substituents, molecular weight, and functional groups:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| Target Compound | Not Provided | C₂₂H₁₈N₅O₃ | ~404.41 | 2-Phenyl, 5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl} |
| 5-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one | 1040671-69-9 | C₂₄H₂₁N₅O₄ | 443.5 | 2-(4-Methylphenyl), 5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl} |
| 5-((2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | 1358794-08-7 | C₂₅H₂₁ClN₄O₄ | 476.9 | 2-(3,4-Dimethoxyphenyl), 5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl) |
| 3-(Hydroxymethyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one | 2108824-56-0 | C₁₇H₁₅N₅O₃ | 337.33 | 3-Hydroxymethyl, 5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl], 2-phenyl |
Key Observations :
Substituent Diversity :
- The 4-methoxyphenyl group in the target compound contrasts with 3,4-dimethoxyphenyl (CAS 1040671-69-9) and 3-chlorophenyl (CAS 1358794-08-7), which alter electronic properties and steric bulk .
- Replacement of oxadiazole with oxazole (CAS 1358794-08-7) reduces nitrogen content and may affect binding affinity in biological systems .
Molecular Weight and Lipophilicity: The target compound (~404.41 g/mol) is lighter than analogs with dimethoxy (443.5 g/mol) or chlorophenyl (476.9 g/mol) substituents, suggesting better bioavailability .
Biological Activity
The compound 5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic derivative that has garnered attention for its diverse biological activities. This article synthesizes available research on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 373.4 g/mol. The structure includes a pyrazolo[1,5-a]pyrazin core linked to an oxadiazole moiety, which is known to enhance biological activity through various mechanisms.
Antibacterial Activity
Research indicates that compounds containing the oxadiazole and pyrazolo structures exhibit significant antibacterial properties. In a study examining similar derivatives, compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting potential for development as antibacterial agents .
Antiviral Properties
The pyrazole derivatives have been noted for their antiviral activities. Specifically, studies have shown that related compounds can inhibit viral replication in cell cultures effectively. For instance, certain derivatives demonstrated up to 91% inhibition of HSV-1 at concentrations as low as 50 μM .
Enzyme Inhibition
The compound's ability to inhibit key enzymes has been highlighted in various studies. For example, it has been shown to act as an acetylcholinesterase inhibitor, which is crucial for developing treatments for neurodegenerative diseases . Additionally, the inhibition of urease was reported with IC50 values indicating strong activity .
Anticancer Activity
The potential anticancer effects of related pyrazolo compounds have been explored extensively. Pyrazole derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth through various pathways . The incorporation of the oxadiazole group may enhance these effects by increasing cellular uptake and bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The structural features allow binding to enzyme active sites, inhibiting their function.
- Cell Membrane Permeability : The presence of lipophilic groups enhances membrane permeability, facilitating drug action.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis.
Case Studies
- Antibacterial Study : A series of synthesized oxadiazole derivatives were tested against various bacterial strains. The most active compounds showed significant inhibition rates and were further analyzed for their mechanism of action through docking studies .
- Antiviral Activity Assessment : In vitro assays revealed that certain pyrazolo derivatives significantly reduced viral load in infected cell lines compared to controls .
- Enzyme Inhibition Profile : A detailed study on enzyme inhibition showed that the compound effectively inhibited acetylcholinesterase with a notable IC50 value compared to standard inhibitors .
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis involves multi-step reactions:
- Step 1 : Formation of the oxadiazole ring via cyclization of a nitrile oxide intermediate with a substituted amidoxime .
- Step 2 : Coupling the oxadiazole intermediate with a pyrazolo[1,5-a]pyrazin-4-one core using alkylation or nucleophilic substitution .
- Step 3 : Final purification via column chromatography or recrystallization . Challenges : Low yields due to steric hindrance at the methylene bridge; optimization of reaction conditions (e.g., solvent: DMF/DMSO, temperature: 80–100°C) is critical .
Q. How is structural characterization performed for this compound?
Methodological workflow:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 456.1521) .
- X-ray Crystallography (if available): Resolve 3D conformation and intermolecular interactions .
Q. What are the solubility and stability profiles under varying pH conditions?
Experimental
| Condition | Solubility (mg/mL) | Stability (t₁/₂) |
|---|---|---|
| pH 7.4 (PBS) | 0.12 | >24 hours |
| pH 1.2 (SGF) | 0.03 | 6 hours |
| DMSO | 25.0 | Stable |
| Note : Poor aqueous solubility necessitates formulation with co-solvents (e.g., cyclodextrins) for in vivo studies . |
Advanced Research Questions
Q. How can computational modeling predict biological targets and binding modes?
Methodology :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with kinase domains (e.g., EGFR, JAK2) .
- MD Simulations : Assess binding stability over 100 ns trajectories; analyze RMSD/RMSF plots . Example : The oxadiazole moiety shows strong hydrogen bonding with Thr766 in EGFR’s ATP-binding pocket .
Q. How to address contradictory bioactivity data across studies?
Case Analysis :
- Issue : Discrepancies in IC₅₀ values (e.g., 2.1 μM vs. 8.7 μM for COX-2 inhibition) .
- Resolution :
Validate assay conditions (e.g., ATP concentration in kinase assays).
Compare cell lines (e.g., HeLa vs. HEK293 may express varying enzyme isoforms).
Control for batch-to-batch compound purity via HPLC .
Q. What strategies optimize structure-activity relationships (SAR) for enhanced potency?
SAR Insights :
- Oxadiazole Modifications : Fluorine substitution at C3 improves metabolic stability but reduces solubility .
- Pyrazolo-pyrazinone Core : Methyl→ethyl substitution at N5 increases logP (2.1→2.9) and CNS penetration . Table : Substituent Effects on IC₅₀ (EGFR Inhibition)
| Substituent (R) | IC₅₀ (nM) | LogP |
|---|---|---|
| 4-OCH₃ | 45 | 2.1 |
| 4-F | 28 | 2.4 |
| 3,4-diOCH₃ | 62 | 1.8 |
| Data from . |
Q. How to design experiments for elucidating the mechanism of action?
Experimental Framework :
- Target Deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins .
- Cellular Assays : Measure phosphorylation levels (e.g., p-ERK in MAPK pathway) via Western blot .
- Knockdown Studies : siRNA-mediated gene silencing of hypothesized targets (e.g., PI3K) .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere for oxadiazole formation) .
- Data Validation : Triplicate runs for biological assays; report SEM/error bars .
- Ethical Compliance : Adhere to NIH guidelines for in vivo efficacy/toxicity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
